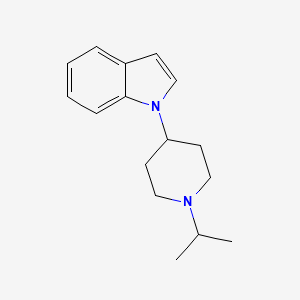
(1-N-i-Propyl-piperidin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Coupling with Indole: The final step involves coupling the piperidine derivative with an indole moiety through a condensation reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and cellular signaling proteins.
類似化合物との比較
1-(1-Methylpiperidin-4-yl)piperazine: This compound features a similar piperidine ring but with a piperazine moiety instead of an indole.
1-(1-Methylpiperidin-4-yl)indole: Similar structure but lacks the isopropyl group.
Uniqueness: 1-[1-(1-Methylethyl)-4-piperidinyl]-1H-indole is unique due to the presence of both the indole and piperidine moieties, along with the isopropyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
170364-91-7 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
1-(1-propan-2-ylpiperidin-4-yl)indole |
InChI |
InChI=1S/C16H22N2/c1-13(2)17-10-8-15(9-11-17)18-12-7-14-5-3-4-6-16(14)18/h3-7,12-13,15H,8-11H2,1-2H3 |
InChIキー |
RRJBXAZFCXOEIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(CC1)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















